Lenampicillin hydrochloride

Vue d'ensemble

Description

Lenampicillin hydrochloride is an antibiotic drug of the penicillin class . It is a prodrug of ampicillin, meaning that after oral administration of lenampicillin, ampicillin is rapidly formed . Lenampicillin inhibits bacterial penicillin binding proteins (transpeptidase) and is effective against a wide range of bacterial infections . It was developed in Japan and has been marketed there .

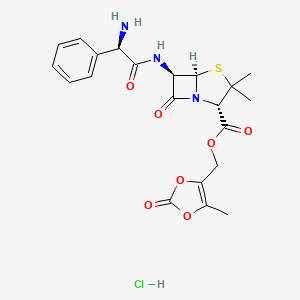

Molecular Structure Analysis

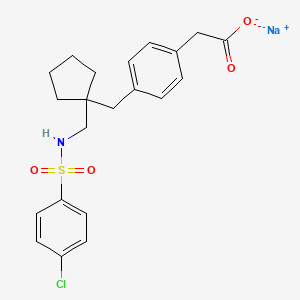

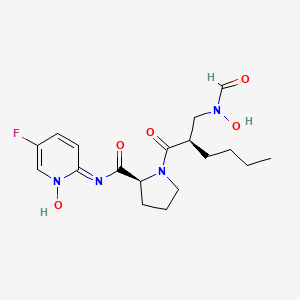

The molecular formula of Lenampicillin hydrochloride is C21H24ClN3O7S . Its molecular weight is 497.95 . The structure includes a beta-lactam ring, which is common to all penicillin-class antibiotics .

Chemical Reactions Analysis

As a prodrug, Lenampicillin hydrochloride is metabolized in the body to produce ampicillin . This transformation likely involves the cleavage of the ester bond linking the lenampicillin molecule to the hydrochloride group .

Physical And Chemical Properties Analysis

Lenampicillin hydrochloride is a solid substance . It has a high purity, typically around 98.96% . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance .

Applications De Recherche Scientifique

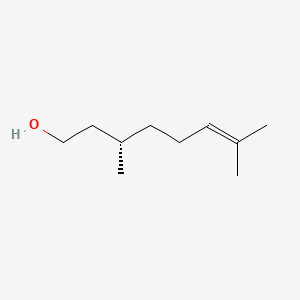

Synthesis and Chemical Structure

Lenampicillin hydrochloride's synthesis involves chemical processes that enhance ampicillin's properties. The process includes synthesizing 4-bromomethyl-5-methyl-1,3-dioxolen-2-one from 3-hydroxy-butanone through steps such as phosgenation, cyclization, dehydrochlorination, and bromination. This intermediate is then reacted with ampicillin to produce Lenampicillin hydrochloride. This synthesis route highlights the chemical innovation behind creating more effective and easily administered antibiotics (Xiao Xu-hui, 2004).

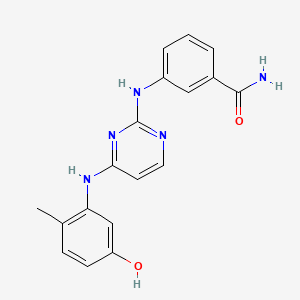

Comparison with Other Antibiotics

Several studies have compared Lenampicillin hydrochloride with other antibiotics to evaluate its efficacy and safety in treating acute bacterial infections. One randomized, double-blind study compared Lenampicillin hydrochloride tablets with amoxicillin capsules in treating acute bacterial infections. The study found no significant difference in cure rates, response rates, bacterial eradication rates, or the incidence of adverse reactions between the two groups. This indicates that Lenampicillin hydrochloride is a safe and effective alternative to amoxicillin for treating acute bacterial infections (Shan Xiao-mei, 2005). Another study, a randomized controlled multicenter trial, also supported these findings, further establishing Lenampicillin hydrochloride's role as an effective treatment option (Shan Xiao-mei & Lukang Medical, 2004).

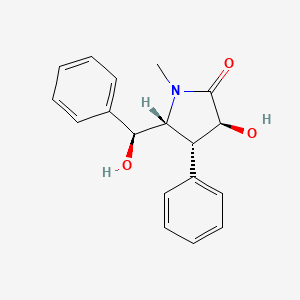

Mécanisme D'action

Target of Action

Lenampicillin hydrochloride primarily targets bacterial penicillin binding proteins (transpeptidase) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

Lenampicillin hydrochloride, as a prodrug of ampicillin, inhibits the activity of bacterial penicillin binding proteins . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The action of Lenampicillin hydrochloride affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the penicillin binding proteins, Lenampicillin hydrochloride prevents the proper formation of the cell wall, disrupting the integrity of the bacterial cell and leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of Lenampicillin hydrochloride are such that after oral administration, ampicillin is rapidly formed . This transformation allows for the quick and effective delivery of the active compound to the site of infection . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lenampicillin hydrochloride contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of Lenampicillin hydrochloride’s action result in the disruption of the bacterial cell wall synthesis . This disruption leads to the death of the bacterial cells, effectively combating the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lenampicillin hydrochloride. Factors such as pH levels, temperature, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . Understanding these factors can guide the appropriate use and dosage of Lenampicillin hydrochloride.

Propriétés

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXSETTYJSGMCR-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057835 | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80734-02-7 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

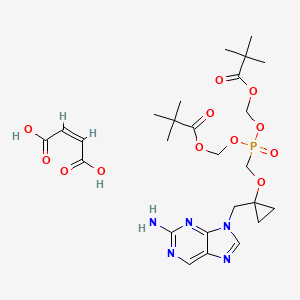

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

![(1-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B1674645.png)

![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![(4Z)-4-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B1674656.png)